molecular formula C23H26N2O4S B2617940 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone CAS No. 894022-32-3

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2617940
CAS No.: 894022-32-3
M. Wt: 426.53
InChI Key: VWHZALFLBJTEHO-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core, a benzylsulfonyl group, and a dimethylmorpholino substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylmorpholino Group: The final step involves the reaction of the sulfonylated indole with 2,6-dimethylmorpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the sulfonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced indole derivatives.

    Substitution: Various substituted indole and sulfonyl derivatives.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzylsulfonyl group may enhance binding affinity and specificity, while the dimethylmorpholino group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone:

    4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine: Similar in having a dimethylmorpholino group but differs in the core structure and applications.

    3-(2,6-Dimethylmorpholino)-5-methoxyaniline: Shares the dimethylmorpholino group but has different functional groups and uses.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-17-12-25(13-18(2)29-17)23(26)15-24-14-22(20-10-6-7-11-21(20)24)30(27,28)16-19-8-4-3-5-9-19/h3-11,14,17-18H,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHZALFLBJTEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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